3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
“3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a boric acid ester intermediate with a benzene ring . It is often used in organic synthesis .
Synthesis Analysis
The compound is obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound have been analyzed using density functional theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . It is used in the organic synthesis of drugs .Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C11H15BFNO2, and its molecular weight is 223.05 . The SMILES string is CC1©OB(OC1©C)c2cncc(F)c2 .Mechanism of Action
Target of Action
Similar compounds are known to be used as intermediates in the synthesis of various organic compounds .
Mode of Action
This property is often exploited in the design of enzyme inhibitors and other bioactive molecules .
Biochemical Pathways
Boronic acids and their derivatives are known to interact with various biochemical pathways depending on their specific molecular structure and the nature of their target molecules .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids and their derivatives are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the boronic acid and boronate forms of the compound, potentially influencing its reactivity and interactions with target molecules .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound is known to be an intermediate with benzene rings . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Molecular Mechanism
It is known that the compound is obtained by a three-step substitution reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the conversion of 3-fluoro-5-nitrophenol to the desired product through a series of reactions.", "Starting Materials": [ "3-fluoro-5-nitrophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-fluoro-5-nitrophenol to 3-fluoro-5-aminophenol using sodium borohydride in ethanol", "Step 2: Protection of the hydroxyl group in 3-fluoro-5-aminophenol using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and hydrochloric acid", "Step 3: Deprotection of the protected hydroxyl group using sodium hydroxide in water to yield 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" ] } | |
CAS No. |
1887126-77-3 |
Molecular Formula |
C12H16BFO3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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